molecular formula C11H14N4S B11716404 [1-(3-methylphenyl)-4,5-dihydro-1H-pyrazol-3-yl]thiourea

[1-(3-methylphenyl)-4,5-dihydro-1H-pyrazol-3-yl]thiourea

Cat. No.: B11716404
M. Wt: 234.32 g/mol
InChI Key: GCUIQDKZMGNJQZ-UHFFFAOYSA-N
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Description

[1-(3-methylphenyl)-4,5-dihydro-1H-pyrazol-3-yl]thiourea: is a chemical compound that belongs to the class of thioureas. Thioureas are known for their diverse biological activities and applications in various fields such as pharmaceuticals, agriculture, and material sciences. This compound, in particular, has garnered interest due to its potential biological activities and its role as a building block in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1-(3-methylphenyl)-4,5-dihydro-1H-pyrazol-3-yl]thiourea typically involves the reaction of 3-methylphenylhydrazine with an appropriate isothiocyanate. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions. The product is then purified by recrystallization.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The thiourea moiety can participate in nucleophilic substitution reactions, where the sulfur atom is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles such as amines or alcohols.

Major Products Formed:

    Oxidation: Oxidized derivatives of the original compound.

    Reduction: Reduced forms of the compound, often leading to the formation of amines.

    Substitution: Substituted thiourea derivatives.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can be used as a ligand in coordination chemistry to form metal complexes that act as catalysts in various organic reactions.

    Synthesis: It serves as a building block in the synthesis of more complex organic molecules.

Biology and Medicine:

Industry:

Mechanism of Action

The mechanism of action of [1-(3-methylphenyl)-4,5-dihydro-1H-pyrazol-3-yl]thiourea involves its interaction with specific molecular targets. For example, as a urease inhibitor, it binds to the active site of the enzyme, preventing the hydrolysis of urea into ammonia and carbon dioxide . This inhibition can be crucial in controlling urease-related pathologies.

Comparison with Similar Compounds

Uniqueness:

Properties

Molecular Formula

C11H14N4S

Molecular Weight

234.32 g/mol

IUPAC Name

[1-(3-methylphenyl)pyrazolidin-3-ylidene]thiourea

InChI

InChI=1S/C11H14N4S/c1-8-3-2-4-9(7-8)15-6-5-10(14-15)13-11(12)16/h2-4,7H,5-6H2,1H3,(H3,12,13,14,16)

InChI Key

GCUIQDKZMGNJQZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)N2CCC(=NC(=S)N)N2

Origin of Product

United States

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